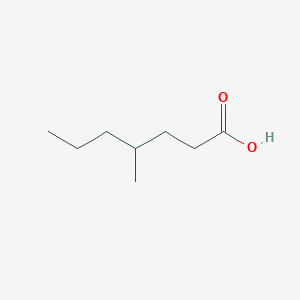

4-Methylheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHFVSWWDNNDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954632 | |

| Record name | 4-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3302-03-2 | |

| Record name | 4-Methylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C08QLN57SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-4-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to (R)-4-Methylheptanoic acid, a chiral carboxylic acid of interest in various fields, including pheromone synthesis and as a building block in drug discovery. This document details established methodologies, providing in-depth experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

(R)-4-Methylheptanoic acid is a branched-chain fatty acid characterized by a stereocenter at the C4 position. Its enantiomerically pure form is a valuable chiral intermediate. Various synthetic strategies have been developed to access this molecule with high optical purity, primarily relying on asymmetric synthesis techniques. This guide will explore the most prominent and effective methods for the preparation of (R)-4-Methylheptanoic acid.

Synthetic Strategies

Several key enantioselective strategies have been successfully employed for the synthesis of (R)-4-Methylheptanoic acid. These include:

-

Chiral Auxiliary-Mediated Synthesis: This classic approach utilizes a recoverable chiral molecule to direct the stereochemical outcome of a reaction. The use of pseudoephedrine as a chiral auxiliary is a well-established and highly effective method.

-

Synthesis from Chiral Pool Precursors: This strategy leverages naturally occurring chiral molecules as starting materials. (R)-citronellol is a common precursor for this route.

-

Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral olefin using a chiral catalyst.

-

Organocatalysis: This approach utilizes small organic molecules as catalysts to induce enantioselectivity in key bond-forming reactions.

This guide will provide a detailed exploration of these methods, with a particular focus on the well-documented chiral auxiliary approach.

Chiral Auxiliary-Mediated Synthesis: The Pseudoephedrine Method

The use of pseudoephedrine as a chiral auxiliary, pioneered by Myers, provides a reliable and highly diastereoselective route to α-substituted chiral carboxylic acids.[1] For the synthesis of (R)-4-Methylheptanoic acid, (1R,2R)-(-)-pseudoephedrine is employed to establish the desired (R)-configuration at the C4 position. The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of (R)-4-Methylheptanoic acid using a pseudoephedrine chiral auxiliary.

Experimental Protocols

3.1.1. Formation of (1R,2R)-Pseudoephedrine Propionamide (B166681)

This initial step involves the acylation of the chiral auxiliary with propionyl chloride to form the corresponding amide.

Caption: Experimental workflow for the formation of the pseudoephedrine propionamide.

Detailed Procedure:

-

To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (B109758) (CH2Cl2) at 0 °C, propionyl chloride (1.1 equiv) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by the addition of water. The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (1R,2R)-pseudoephedrine propionamide.

3.1.2. Diastereoselective Alkylation

The key stereochemistry-defining step is the alkylation of the lithium enolate of the pseudoephedrine propionamide with 1-iodobutane. The presence of lithium chloride is crucial for high diastereoselectivity.[2]

Caption: Experimental workflow for the diastereoselective alkylation step.

Detailed Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (B44863) (2.2 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Anhydrous lithium chloride (6.0 equiv) is added to this solution.

-

A solution of (1R,2R)-pseudoephedrine propionamide (1.0 equiv) in anhydrous THF is added dropwise to the LDA/LiCl solution at -78 °C.

-

The mixture is warmed to 0 °C for 30 minutes and then re-cooled to -78 °C.

-

1-Iodobutane (1.5 equiv) is added, and the reaction mixture is allowed to slowly warm to 0 °C and stirred for 2-6 hours.

-

The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by flash chromatography on silica (B1680970) gel.

3.1.3. Hydrolysis and Removal of the Chiral Auxiliary

The final step is the hydrolysis of the alkylated amide to yield the target carboxylic acid and recover the chiral auxiliary.[3]

Caption: Experimental workflow for the hydrolysis and auxiliary recovery.

Detailed Procedure:

-

The alkylated pseudoephedrine amide (1.0 equiv) is dissolved in a mixture of dioxane and 9 N aqueous sulfuric acid.

-

The mixture is heated to reflux (approximately 115 °C) for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined ether layers contain the crude (R)-4-Methylheptanoic acid.

-

To recover the chiral auxiliary, the aqueous layer is basified with a NaOH solution to a pH > 12 and then extracted with dichloromethane. The combined organic extracts are dried and concentrated to recover the (1R,2R)-(-)-pseudoephedrine.

Quantitative Data

The pseudoephedrine-mediated synthesis of (R)-4-Methylheptanoic acid and related compounds generally proceeds with high yields and excellent stereoselectivity.

| Step | Product | Typical Yield (%) | Diastereomeric/Enantiomeric Excess |

| Amide Formation | (1R,2R)-Pseudoephedrine Propionamide | >95 | N/A |

| Alkylation | Alkylated Pseudoephedrine Amide | 80-90 | >98% de |

| Hydrolysis | (R)-4-Methylheptanoic Acid | >90 | >98% ee |

Synthesis from Chiral Pool Precursors: (R)-Citronellol Route

(R)-Citronellol, a readily available natural product, can be converted to (R)-4-Methylheptanoic acid through a sequence of oxidation and chain elongation/modification steps.

Caption: Generalized pathway for the synthesis of (R)-4-Methylheptanoic acid from (R)-Citronellol.

Experimental Protocol (Generalized)

A typical sequence involves the oxidative cleavage of the double bond in (R)-citronellol, followed by functional group manipulations to achieve the target carboxylic acid.

-

Oxidative Cleavage: Ozonolysis of (R)-citronellol followed by an oxidative workup (e.g., with hydrogen peroxide) or a two-step procedure of ozonolysis with a reductive workup (e.g., with dimethyl sulfide) to the aldehyde, followed by oxidation (e.g., Jones oxidation), yields a chiral carboxylic acid intermediate.

-

Chain Modification: The resulting intermediate undergoes further transformations, such as chain elongation (e.g., via Wittig reaction or Grignard addition) and subsequent oxidation state adjustments, to arrive at the final (R)-4-Methylheptanoic acid.

Quantitative data for this route can vary significantly depending on the specific reagents and conditions used in the multi-step sequence.

Asymmetric Hydrogenation

Asymmetric hydrogenation offers a more direct approach, potentially reducing the number of synthetic steps. This method would typically involve the enantioselective hydrogenation of a suitable prochiral precursor, such as 4-methylhept-2-enoic acid or a related unsaturated ester, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).

Caption: Conceptual workflow for asymmetric hydrogenation.

Experimental Protocol (Generalized)

-

The unsaturated precursor (e.g., 4-methylhept-2-enoic acid) is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

A chiral catalyst, such as a Ru-BINAP complex, is added under an inert atmosphere.

-

The mixture is subjected to hydrogen gas pressure in a high-pressure reactor.

-

The reaction is monitored until the starting material is consumed.

-

After completion, the catalyst is removed by filtration, and the product is isolated and purified.

High enantioselectivities (>95% ee) are often achievable with this method, although catalyst screening and optimization are typically required.

Organocatalysis

Organocatalytic methods can also be employed to establish the chiral center. A plausible approach involves a Michael addition of a propyl nucleophile to a chiral enamine derived from butanal, or a related strategy to construct the carbon skeleton enantioselectively.

Caption: Conceptual workflow for an organocatalytic synthesis.

Experimental Protocol (Generalized)

-

An aldehyde (e.g., butanal) is reacted with a chiral secondary amine catalyst (e.g., a proline derivative) to form a chiral enamine in situ.

-

This enamine then reacts with a suitable Michael acceptor or an electrophile that introduces the remaining part of the carbon chain.

-

The resulting chiral intermediate is then hydrolyzed and further functional group manipulations, such as oxidation of an aldehyde to a carboxylic acid, are performed to obtain the final product.

The yields and enantioselectivities of organocatalytic methods are highly dependent on the choice of catalyst, substrates, and reaction conditions.

Conclusion

The synthesis of (R)-4-Methylheptanoic acid can be achieved through several effective enantioselective strategies. The use of a pseudoephedrine chiral auxiliary stands out as a robust and well-documented method, consistently providing high yields and excellent stereocontrol. Alternative approaches, including synthesis from the chiral pool, asymmetric hydrogenation, and organocatalysis, also offer viable routes, each with its own set of advantages and challenges. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific requirements of the research or development program. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize this valuable chiral building block.

References

(S)-4-Methylheptanoic Acid: A Technical Guide to Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methylheptanoic acid is a chiral branched-chain fatty acid (BCFA) with potential biological activities that are yet to be fully elucidated. This technical guide provides a comprehensive overview of the current state of knowledge regarding (S)-4-methylheptanoic acid, including its chemical properties, synthesis, and enantiomeric separation. While specific quantitative data on its biological activity remains limited in publicly available literature, this document summarizes the known biological activities of structurally related BCFAs, offering a foundation for future research. Detailed experimental protocols for assessing antimicrobial, cytotoxic, and anti-inflammatory activities are provided to facilitate further investigation into the therapeutic potential of this molecule. Additionally, this guide presents signaling pathways and experimental workflows through diagrams to aid in experimental design and data interpretation.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids that are increasingly recognized for their diverse biological activities. These molecules play roles in cellular signaling, membrane structure, and energy metabolism. (S)-4-Methylheptanoic acid is a specific enantiomer of 4-methylheptanoic acid, a medium-chain BCFA. The stereochemistry of chiral molecules can significantly influence their biological effects, making the study of individual enantiomers like (S)-4-methylheptanoic acid crucial for understanding their pharmacological potential.[1]

Limited studies have suggested potential antimicrobial activity for this compound, although further research is needed to confirm these findings and understand the mechanism of action.[2] This guide aims to consolidate the available information on (S)-4-methylheptanoic acid and provide a framework for its further scientific exploration.

Chemical Properties and Synthesis

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| CAS Number | 40482-40-4 | |

| IUPAC Name | (4S)-4-methylheptanoic acid | |

| Synonyms | (+)-4-Methylheptanoic acid |

Synthesis and Chiral Separation

The enantioselective synthesis of (S)-4-methylheptanoic acid can be achieved through various methods, often employing chiral auxiliaries to control the stereochemistry. One common approach involves the asymmetric alkylation of a chiral enolate.[1]

Separation of the (R) and (S) enantiomers from a racemic mixture of this compound can be performed using chiral high-performance liquid chromatography (HPLC).[3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Biological Activity

While specific quantitative data for (S)-4-methylheptanoic acid is scarce, the broader class of BCFAs exhibits a range of biological activities.

Antimicrobial Activity

Limited studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.[2] However, specific minimum inhibitory concentration (MIC) values for the (S)-enantiomer have not been reported. The lipophilic nature of fatty acids allows them to interfere with bacterial cell membranes, leading to disruption of cellular processes.

Anti-inflammatory Activity

Medium-chain fatty acids have been shown to exert anti-inflammatory effects through various mechanisms, including the activation of G protein-coupled receptor 84 (GPR84) and peroxisome proliferator-activated receptors (PPARs).[4][5] These receptors are involved in regulating immune responses. Additionally, some fatty acids can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6] The potential for (S)-4-methylheptanoic acid to modulate these pathways warrants investigation.

Anticancer Activity

Several BCFAs have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects are not fully understood but may involve the induction of apoptosis and interference with cancer cell metabolism. The cytotoxic potential of (S)-4-methylheptanoic acid against different cancer cell lines is an area for future research.

Quantitative Data Summary (General for BCFAs)

| Biological Activity | Target/Assay | Example BCFA | Reported Effect |

| Antimicrobial | E. coli, S. Typhimurium | C6:0, C8:0, C10:0 | MIC values ranging from 0.4% to >1.0%[7] |

| Anti-inflammatory | PPARγ Activation | Medium-chain fatty acids | Partial agonists of PPARγ[8] |

| Anti-inflammatory | GPR84 Activation | Medium-chain fatty acids | Agonistic activity[9] |

| Anti-inflammatory | NF-κB Inhibition | Omega-3 fatty acids | Inhibition of IκB phosphorylation and NF-κB activity[6] |

Note: This table presents data for related branched-chain and medium-chain fatty acids to provide context, as specific quantitative data for (S)-4-methylheptanoic acid is not currently available.

Experimental Protocols

The following are detailed, generalized protocols for assessing the biological activity of fatty acids like (S)-4-methylheptanoic acid.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a bacterium.[10]

Materials:

-

(S)-4-Methylheptanoic acid

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare a stock solution of (S)-4-methylheptanoic acid in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in the broth medium in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the bacterial inoculum to each well containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 16-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

-

(S)-4-Methylheptanoic acid

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of (S)-4-methylheptanoic acid for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[13][14]

Materials:

-

(S)-4-Methylheptanoic acid

-

RAW 264.7 macrophage cell line

-

Cell culture medium (DMEM) with FBS

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: sulfanilamide (B372717) in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (S)-4-methylheptanoic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

After incubation, collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Conclusion and Future Directions

(S)-4-Methylheptanoic acid represents a promising yet understudied molecule within the class of branched-chain fatty acids. While direct evidence of its biological activity is limited, the known functions of related BCFAs suggest potential antimicrobial, anti-inflammatory, and anticancer properties. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically investigate these potential activities. Future research should focus on determining the specific quantitative biological activity of (S)-4-methylheptanoic acid, identifying its molecular targets, and elucidating the signaling pathways through which it exerts its effects. Such studies will be crucial in unlocking the therapeutic potential of this chiral fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 3302-03-2 [smolecule.com]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. JCI Insight - Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 [insight.jci.org]

- 5. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [researchportal.murdoch.edu.au]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of 4-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid, a branched-chain fatty acid (BCFA) with the chemical formula C8H16O2, is a naturally occurring compound found across various biological systems.[1][2] Its presence has been identified in mammals, insects, and microorganisms, where it can play significant roles in chemical communication, flavor profiles of food products, and potentially in cellular signaling. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, and detailed methodologies for its detection and quantification.

Chemical Properties

This compound is a chiral molecule existing as two enantiomers: (R)-4-methylheptanoic acid and (S)-4-methylheptanoic acid.[3][4] The presence of the methyl group at the C-4 position distinguishes it from its linear counterpart, octanoic acid, and influences its physical and chemical properties, including its boiling point and solubility.[5]

Natural Occurrence and Quantitative Data

This compound is found in a variety of natural sources, most notably in the milk and meat of ruminant animals, where it contributes to the characteristic flavor. It also functions as a pheromone in certain insect species. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of this compound in Ruminant Products

| Natural Source | Matrix | Concentration | Reference(s) |

| Goat Milk & Cheese | Milk Fat | Part of a range from 190 to 480 µg/g for total 4-alkyl-branched fatty acids | [6] |

| Sheep Milk & Cheese | Milk Fat | Part of a range from 78 to 220 µg/g for total 4-alkyl-branched fatty acids | [6] |

| Goat Meat | Kidney Fat | 0.0005 mg/mL (for 4-methyloctanoic acid) | |

| Goat Meat | Body Fat | 0.0003 mg/mL (for 4-methyloctanoic acid) |

Table 2: Role of this compound as an Insect Pheromone

| Insect Species | Pheromone Function | Reference(s) |

| Rhinoceros Beetles (Oryctes spp.) | Aggregation pheromone | [7] |

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids like this compound varies among different organisms.

In Ruminants

In ruminants, the synthesis of branched-chain fatty acids is closely linked to the metabolism of branched-chain amino acids by rumen microorganisms.[7] The general pathway involves the conversion of amino acids like leucine (B10760876) to their corresponding α-keto acids, which then serve as primers for fatty acid synthesis.

Caption: Biosynthesis of branched-chain fatty acids in ruminants.

In Insects

In some insects, 4-methyl-3-heptanone, a related compound, is biosynthesized from three propionate (B1217596) units via a polyketide/fatty acid-type metabolic route. While the direct biosynthesis of this compound is less detailed, it is likely to follow a similar precursor pathway.

Signaling Pathways

While the direct signaling roles of this compound are still under investigation, as a fatty acid, it has the potential to interact with G-protein coupled receptors (GPCRs) that are known to be activated by free fatty acids.[1][2][8] These receptors, such as GPR40, GPR41, GPR43, GPR84, and GPR120, are involved in various physiological processes, including metabolic regulation and inflammation.[9][10] Branched-chain fatty acids, in general, have been implicated in cell-cell signaling in bacteria like Myxococcus xanthus.[11]

Caption: Potential signaling pathway for this compound.

Experimental Protocols

The analysis of this compound from biological matrices typically involves extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of this compound from Adipose Tissue

-

Sample Preparation: Homogenize a known weight of adipose tissue in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v).

-

Lipid Extraction: Perform a liquid-liquid extraction using the Folch method or a similar procedure to separate the lipid phase.

-

Saponification: The extracted lipids are then saponified using a strong base (e.g., KOH in methanol) to release the free fatty acids.

-

Acidification and Extraction: Acidify the sample to protonate the fatty acids and extract them into an organic solvent like hexane (B92381) or diethyl ether.

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent such as BF3-methanol or by acid-catalyzed esterification.

GC-MS Analysis

-

Injection: Inject the FAMEs sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the different fatty acid methyl esters based on their boiling points and polarity.

-

Detection: The mass spectrometer will detect the eluted compounds, and the resulting mass spectra can be used to identify 4-methylheptanoate based on its characteristic fragmentation pattern and retention time compared to a standard.

Caption: Workflow for this compound analysis.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with diverse roles in different biological systems. Its presence in ruminant products is a key factor in their characteristic flavors, while in insects, it serves as a vital communication signal. Further research into its potential signaling roles in mammals could unveil new therapeutic targets for metabolic and inflammatory diseases. The methodologies outlined in this guide provide a robust framework for the accurate quantification and characterization of this intriguing molecule in various natural matrices.

References

- 1. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, (+)- | C8H16O2 | CID 13800368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (-)- | C8H16O2 | CID 13800370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 3302-03-2 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Methylheptanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the enantiomers of 4-methylheptanoic acid, a chiral branched-chain fatty acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with or have an interest in this compound.

Introduction

This compound (C8H16O2) is a branched-chain carboxylic acid with a chiral center at the C4 position.[1] This chirality gives rise to two enantiomers: (R)-4-methylheptanoic acid and (S)-4-methylheptanoic acid.[1] While enantiomers share the same chemical formula and connectivity, their different spatial arrangements can lead to distinct biological activities, a critical consideration in pharmacology and drug development. This guide summarizes the known physical properties of these enantiomers, provides detailed experimental protocols for their characterization, and explores their relevance in biological systems.

General Physicochemical Properties

The racemic mixture of this compound is a colorless to pale yellow liquid at room temperature.[1] The introduction of a methyl group on the heptanoic acid chain influences its physical properties, such as boiling point and solubility, compared to its linear isomer, octanoic acid.[1]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid (racemic mixture, est.) | [1] |

| pKa | ~4.9 (estimated for carboxylic acids) | N/A |

Enantiomer-Specific Physical Properties

While enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment, they differ in their interaction with plane-polarized light. The (R)-enantiomer is levorotatory (-), and the (S)-enantiomer is dextrorotatory (+).[1] Specific, experimentally determined values for the optical rotation and other properties of the individual enantiomers are not widely reported in the readily available scientific literature. The data presented below for some properties are for the racemic mixture or are estimated.

Table 2: Physical Properties of this compound Enantiomers and Racemate

| Property | (R)-4-Methylheptanoic Acid | (S)-4-Methylheptanoic Acid | Racemic this compound | Source(s) |

| CAS Number | 115109-01-8 | 40482-40-4 | 3302-03-2 | [1][3][4] |

| Synonyms | (-)-4-Methylheptanoic acid | (+)-4-Methylheptanoic acid | (±)-4-Methylheptanoic acid | [3][4] |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | 0° | [1] |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° | N/A |

| Boiling Point | Data not available | Data not available | 109-112 °C | [1] |

| Melting Point | Data not available | Data not available | Data not available | N/A |

| Density | Data not available | Data not available | 0.921 g/mL | [1] |

| Refractive Index | Data not available | Data not available | Data not available | N/A |

Note: "Data not available" indicates that specific, experimentally verified values for the pure enantiomers were not found in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis, resolution, and characterization of this compound enantiomers are not extensively documented. However, established methods for similar chiral carboxylic acids can be readily adapted.

Enantioselective Synthesis and Resolution

The enantiomers of this compound can be obtained either through asymmetric synthesis or by resolution of the racemic mixture. A common strategy for asymmetric synthesis involves the use of chiral auxiliaries.[5] Enzymatic resolution is another powerful technique for separating enantiomers.[6]

Protocol: Enzymatic Resolution of Racemic this compound (Adapted from similar procedures)

-

Esterification: The racemic this compound is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification).

-

Enzymatic Hydrolysis: A lipase (B570770) enzyme (e.g., from Candida rugosa or Pseudomonas cepacia) is added to a buffered solution of the racemic ester. The enzyme will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

-

Separation: The resulting mixture of the carboxylic acid and the unreacted ester can be separated by extraction. The acidic component can be extracted into a basic aqueous solution, which is then acidified and extracted with an organic solvent to recover the enantiomerically enriched carboxylic acid. The unreacted ester remains in the organic phase and can be isolated.

-

Hydrolysis of Remaining Ester: The enantiomerically enriched ester is then hydrolyzed (e.g., using aqueous base followed by acidification) to yield the other enantiomer of this compound.

-

Purification and Analysis: Both enantiomers are purified, for example by distillation or chromatography. The enantiomeric excess (ee) of each product should be determined using chiral chromatography (e.g., HPLC or GC).

Determination of Specific Rotation

The specific rotation is a fundamental property of a chiral compound and is determined using a polarimeter.

Protocol: Measurement of Specific Rotation

-

Sample Preparation: Prepare a solution of the purified enantiomer of this compound in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) at a precisely known concentration (c), typically in g/100 mL.

-

Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement: Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution.

-

Data Acquisition: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), usually the sodium D-line (589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.

Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or protein-based columns (e.g., AGP, HSA) are often effective.[7][8]

-

Mobile Phase Preparation: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[9] For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[9]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and run the analysis under isocratic or gradient conditions.

-

Detection: Use a suitable detector, such as a UV detector, to monitor the elution of the enantiomers.

-

Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Biological Relevance and Signaling Pathways

Branched-chain fatty acids, including this compound and its analogs, are known to play roles in chemical communication in insects, often as components of pheromones.[10][11] For instance, the stereoisomers of 4-methyl-3-heptanol, a related compound, act as aggregation pheromones in bark beetles, with different stereoisomers having distinct attractive or inhibitory effects.[10]

Biosynthetic Pathway of a Related Insect Pheromone

The biosynthesis of branched-chain fatty acids in insects often follows pathways similar to fatty acid synthesis, utilizing precursors such as propionyl-CoA. The diagram below illustrates a plausible biosynthetic pathway for a branched-chain fatty acid, inspired by the biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone, which is derived from three propionate (B1217596) units.[11]

Caption: Conceptual pathway for branched-chain fatty acid biosynthesis.

Conclusion

This technical guide has summarized the available physical property data for the enantiomers of this compound. While general properties of the racemic mixture are known, there is a notable lack of specific, experimentally determined data for the individual (R) and (S) enantiomers in the scientific literature. The provided experimental protocols, adapted from established methods for similar compounds, offer a practical framework for the synthesis, resolution, and characterization of these chiral molecules. The potential role of these compounds in insect chemical communication highlights an area for further research, particularly in elucidating the specific biological activities of each enantiomer. This guide serves as a foundational resource to aid researchers in their exploration of the chemistry and biology of this compound enantiomers.

References

- 1. Buy this compound | 3302-03-2 [smolecule.com]

- 2. This compound | C8H16O2 | CID 13800369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (-)- | C8H16O2 | CID 13800370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (+)- | C8H16O2 | CID 13800368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. asu.elsevierpure.com [asu.elsevierpure.com]

The Crossroads of Metabolism: An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their carbon chain. Once considered minor components of the cellular lipidome, BCFAs are now recognized for their significant roles in various physiological and pathological processes. In bacteria, they are crucial for maintaining membrane fluidity and environmental adaptation. In mammals, emerging evidence links BCFAs to metabolic health, immune modulation, and the development of the gut microbiome.[1] Their distinct physical properties, such as lower melting points and reduced viscosity compared to their straight-chain counterparts, make them attractive for various industrial applications.[2][3]

This technical guide provides a comprehensive overview of the core biosynthetic pathways of BCFAs, intended for researchers, scientists, and drug development professionals. It delves into the key enzymatic steps, regulatory mechanisms, and detailed experimental protocols for their study. All quantitative data are summarized in structured tables for ease of comparison, and complex pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this intricate metabolic network.

Core Biosynthesis Pathway of Branched-Chain Fatty Acids

The biosynthesis of BCFAs primarily originates from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The pathway can be broadly divided into two main stages: the formation of branched-chain acyl-CoA primers and the subsequent elongation by the fatty acid synthase (FAS) system.

Formation of Branched-Chain Acyl-CoA Primers

The initial step involves the transamination of BCAAs to their corresponding α-keto acids, a reversible reaction catalyzed by branched-chain amino acid transaminase (BCAT) .[4][5] Subsequently, the branched-chain α-keto acid dehydrogenase (BKD) complex , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex, catalyzes the irreversible oxidative decarboxylation of these α-keto acids to form branched-chain acyl-CoA primers.[4][6]

-

Leucine is converted to α-ketoisocaproate, which is then decarboxylated to form isovaleryl-CoA .

-

Isoleucine is converted to α-keto-β-methylvalerate, which is then decarboxylated to form 2-methylbutyryl-CoA .

-

Valine is converted to α-ketoisovalerate, which is then decarboxylated to form isobutyryl-CoA .

These branched-chain acyl-CoAs serve as the initial building blocks for the synthesis of iso- and anteiso- BCFAs.

Elongation of Branched-Chain Acyl-CoA Primers by Fatty Acid Synthase (FAS)

The branched-chain acyl-CoA primers are then utilized by the fatty acid synthase (FAS) complex for the sequential addition of two-carbon units, typically derived from malonyl-CoA. The FAS system iteratively elongates the acyl chain, resulting in the formation of long-chain BCFAs.[4] The type of BCAA precursor determines the structure of the final BCFA:

-

Isovaleryl-CoA (from leucine) and isobutyryl-CoA (from valine) lead to the synthesis of iso- series BCFAs, which have a methyl branch on the penultimate (n-2) or antepenultimate (n-3) carbon atom, respectively.

-

2-Methylbutyryl-CoA (from isoleucine) gives rise to anteiso- series BCFAs, characterized by a methyl branch on the antepenultimate (n-2) carbon atom.

Mid-Chain Branched Fatty Acid Synthesis

An alternative pathway for the synthesis of BCFAs with methyl branches at positions other than the terminal ends involves the utilization of methylmalonyl-CoA as an extender unit by FAS, in place of malonyl-CoA.[2] This results in the incorporation of a methyl group within the fatty acid chain. The availability of methylmalonyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids, is a key determinant of this pathway.[1]

Quantitative Data on Branched-Chain Fatty Acid Biosynthesis

The efficiency and substrate preference of the enzymes involved in BCFA biosynthesis are critical determinants of the final BCFA profile. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for BCFA Biosynthesis Enzymes

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax/kcat | Reference |

| BCAT (Branched-Chain Amino Acid Transaminase) | |||||

| Leucine | Human (mitochondrial) | ~1000 | - | [5] | |

| Isoleucine | Human (mitochondrial) | ~5000 | - | [5] | |

| Valine | Human (mitochondrial) | - | - | [5] | |

| α-Ketoisocaproate | Human (mitochondrial) | ~100 | - | [5] | |

| FAS (Fatty Acid Synthase) | |||||

| Acetyl-CoA (with methylmalonyl-CoA) | Metazoan | 350 x higher than with malonyl-CoA | - | [1] | |

| Methylmalonyl-CoA | Metazoan | - | ~170-fold lower than with malonyl-CoA | [1] |

Table 2: Cellular Concentrations of BCFA Precursors

| Metabolite | Cell Type/Tissue | Concentration | Conditions | Reference |

| Isobutyryl-CoA | HEK 293T cells | Increases with valine supplementation (plateaus at 5 mM) | Valine feeding | [7] |

| C4-acylcarnitine (includes isobutyrylcarnitine) | Human blood | High levels in IBD deficiency | Isobutyryl-CoA dehydrogenase deficiency | [8] |

| 2-Methylbutyrylcarnitine (C5) | Human blood | Elevated in SBCADD | Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency | [9] |

| Isovalerylcarnitine (C5) | Human blood | 0.8 to 21.7 µmol/L | Isovaleric Acidemia (Newborn screening) | [10] |

Regulation of Branched-Chain Fatty Acid Biosynthesis

The synthesis of BCFAs is a tightly regulated process, influenced by substrate availability, transcriptional control, and allosteric regulation of key enzymes.

Transcriptional Regulation

In mammals, the transcription of genes involved in fatty acid synthesis, including Fatty Acid Synthase (FAS) , is primarily regulated by the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) .[11][12][13][14] Insulin signaling is a potent activator of SREBP-1c expression, thereby promoting lipogenesis.[15][16][17] The mammalian target of rapamycin (B549165) (mTOR) signaling pathway also plays a crucial role in promoting lipid biosynthesis, in part through the activation of SREBP-1.[3][18] While the direct regulation of BCAT and BKD by these transcription factors is less clear, the control of FAS expression is a key regulatory node.

In bacteria, several transcriptional regulators have been identified, including FapR in Bacillus subtilis, which represses the expression of fatty acid synthesis genes in response to malonyl-CoA, and FabT in Streptococcus pneumoniae.[7]

Allosteric Regulation

The activity of the branched-chain α-keto acid dehydrogenase (BKD) complex is regulated by a phosphorylation/dephosphorylation cycle. The BKD kinase phosphorylates and inactivates the complex, while the BKD phosphatase dephosphorylates and activates it. The BKD kinase is itself subject to allosteric regulation, being inhibited by branched-chain α-keto acids, the products of the BCAT reaction.[19] This feedback mechanism helps to balance the flux of BCAAs through the catabolic pathway.

Experimental Protocols

The study of BCFA biosynthesis requires robust and sensitive analytical methods. Below are detailed methodologies for key experiments.

Protocol 1: GC-MS Analysis of BCFAs as Fatty Acid Methyl Esters (FAMEs)

This protocol describes the extraction of total fatty acids from a biological sample, their derivatization to volatile FAMEs, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction: a. Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v). b. Add an internal standard (e.g., a C17:0 fatty acid) for quantification. c. Vortex vigorously and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization to FAMEs: a. Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M NaOH in methanol). b. Heat at 100°C for 5-10 minutes to saponify the fatty acids. c. Cool the sample and add a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-methanol). d. Heat at 100°C for 5-10 minutes to convert the fatty acids to FAMEs. e. Cool the sample and add a saturated NaCl solution and hexane (B92381). f. Vortex and centrifuge to separate the phases. g. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of FAME isomers.

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 3°C/min, and hold for 10 min.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-500.

- Identification: BCFAs are identified based on their retention times relative to standards and their characteristic mass spectra.

Sample [label="Biological Sample"];

Extraction [label="Lipid Extraction\n(Chloroform:Methanol)"];

Derivatization [label="Saponification & Derivatization\n(BF3-Methanol)"];

GC_Separation [label="GC Separation\n(Polar Column)"];

MS_Detection [label="MS Detection\n(EI, Scan Mode)"];

Data_Analysis [label="Data Analysis\n(Identification & Quantification)"];

Sample -> Extraction;

Extraction -> Derivatization;

Derivatization -> GC_Separation;

GC_Separation -> MS_Detection;

MS_Detection -> Data_Analysis;

}

Protocol 2: Branched-Chain Amino Acid Transaminase (BCAT) Activity Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate (B1630785) to the oxidation of NADH by glutamate dehydrogenase.

1. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Solution: 10 mM BCAA (leucine, isoleucine, or valine) and 5 mM α-ketoglutarate in assay buffer.

-

Enzyme Preparation: Cell lysate or purified BCAT enzyme.

-

Coupling Enzyme Solution: Glutamate dehydrogenase (GDH) in assay buffer.

-

NADH Solution: 10 mM NADH in assay buffer.

2. Assay Procedure: a. In a 96-well plate, add the following to each well:

- 150 µL of Assay Buffer.

- 10 µL of Enzyme Preparation.

- 10 µL of Coupling Enzyme Solution.

- 10 µL of NADH Solution. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding 20 µL of the Substrate Solution to each well. d. Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the BCAT activity.

3. Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min/mg of protein.

Protocol 3: Fatty Acid Synthase (FAS) Activity Assay with Branched-Chain Primers

This assay measures the activity of FAS by monitoring the consumption of NADPH at 340 nm.

1. Reagents:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT).

-

Substrate Solution: 100 µM branched-chain acyl-CoA primer (e.g., isovaleryl-CoA), 250 µM malonyl-CoA, and 300 µM NADPH in assay buffer.

-

Enzyme Preparation: Purified FAS enzyme.

2. Assay Procedure: a. In a cuvette, add the following:

- 800 µL of Assay Buffer.

- 100 µL of Substrate Solution (excluding the primer).

- 50 µL of Enzyme Preparation. b. Pre-incubate at 37°C for 2 minutes. c. Initiate the reaction by adding 50 µL of the branched-chain acyl-CoA primer solution. d. Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

4. Calculation of Activity:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of NADPH to determine the specific activity of the FAS enzyme.

Conclusion and Future Directions

The biosynthesis of branched-chain fatty acids represents a fascinating and increasingly important area of metabolic research. The pathways, originating from branched-chain amino acid catabolism, are conserved across various species, yet the regulation and physiological roles of BCFAs can be remarkably diverse. This guide has provided a detailed overview of the core biosynthetic pathways, their regulation, and the experimental methodologies required for their investigation.

For researchers and drug development professionals, a thorough understanding of BCFA biosynthesis is paramount. Dysregulation of this pathway has been implicated in various metabolic disorders, and the unique properties of BCFAs present opportunities for the development of novel therapeutics and industrial products. Future research should focus on further elucidating the intricate signaling networks that govern BCFA homeostasis in mammals, as well as exploring the therapeutic potential of modulating BCFA levels in disease states. The continued development of advanced analytical techniques will be crucial for unraveling the full complexity of the BCFA metabolome and its impact on biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An emerging role of mTOR in lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. metabolicsupportuk.org [metabolicsupportuk.org]

- 7. researchgate.net [researchgate.net]

- 8. medlineplus.gov [medlineplus.gov]

- 9. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]

- 10. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of fatty acid synthase expression in breast cancer by sterol regulatory element binding protein-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Essential fatty acid synthesis and its regulation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insulin action, type 2 diabetes, and branched-chain amino acids: A two-way street – Molecular Metabolism [molecularmetabolism.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The integral role of mTOR in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]

An In-depth Technical Guide to 4-Methylheptanoic Acid: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methylheptanoic acid, a branched-chain fatty acid with emerging biological significance. The document details the historical context of its discovery, outlines key synthetic methodologies with detailed experimental protocols, and explores its interaction with cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex processes are visualized through diagrams generated using Graphviz DOT language. This guide is intended to be a valuable resource for researchers in organic chemistry, biochemistry, and drug development.

Introduction

This compound is a chiral, eight-carbon branched-chain fatty acid. Unlike their straight-chain counterparts, branched-chain fatty acids possess unique physical and chemical properties that influence their biological roles. These roles are diverse, ranging from acting as components of pheromones in insects to potentially modulating metabolic pathways in mammals. This guide delves into the foundational knowledge of this compound, providing a deep dive into its history, synthesis, and known biological interactions.

Discovery and History

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, the foundational work on the synthesis and characterization of optically active branched-chain fatty acids was pioneered by Phoebus A. Levene and Robert E. Marker in the early 1930s. Their extensive research into the relationship between chemical constitution and optical rotation laid the groundwork for understanding the stereochemistry of chiral molecules, including branched-chain carboxylic acids. Their methodologies, primarily involving Grignard reagents and the resolution of racemic mixtures, were instrumental in the early ability to synthesize and study these compounds. Although their publications may not explicitly name this compound, the general synthetic strategies they developed were directly applicable to its creation.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number (Racemate) | 3302-03-2 | [1] |

| CAS Number (R)-(-)-enantiomer | 115109-01-8 | [2] |

| CAS Number (S)-(+)-enantiomer | 40482-40-4 | [3] |

| Boiling Point | 234-235 °C at 760 mmHg (est.) | [4] |

| Density | 0.921 g/mL | [2] |

| Refractive Index | 1.427-1.433 @ 20°C | [4] |

| Solubility | Slightly soluble in water | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several classic organic chemistry reactions. The two primary methods, which would have been accessible to early researchers like Levene and Marker, are the Malonic Ester Synthesis and the Grignard Synthesis.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides.[5][6]

-

Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol (B145695) to form sodium ethoxide. To this solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

First Alkylation: Add 1-bromopropane (B46711) (1 equivalent) to the solution of sodio diethyl malonate and reflux the mixture for 2-3 hours. This introduces the propyl group.

-

Second Deprotonation: After cooling, add a second equivalent of sodium ethoxide in ethanol to the reaction mixture.

-

Second Alkylation: Add methyl iodide (1 equivalent) and reflux for another 2-3 hours to introduce the methyl group.

-

Saponification: To the cooled reaction mixture, add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water and reflux for 3-4 hours to hydrolyze the ester groups.

-

Acidification and Decarboxylation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and will decarboxylate upon heating. Gently heat the mixture until carbon dioxide evolution ceases.

-

Workup and Purification: Extract the product with diethyl ether. Wash the ether layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

References

- 1. This compound | C8H16O2 | CID 13800369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3302-03-2 [smolecule.com]

- 3. This compound, (+)- | C8H16O2 | CID 13800368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-methyl heptanoic acid, 3302-03-2 [thegoodscentscompany.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Role of 4-Methylheptanoic Acid in Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylheptanoic acid, a branched-chain fatty acid, is a significant contributor to the characteristic flavor profiles of various food products, particularly those derived from ruminant animals such as sheep and goats. Its distinct aroma, often described as "mutton-like" or "cheesy," makes it a molecule of great interest in flavor chemistry. While it can be considered an off-flavor in some contexts, it is a crucial component of the authentic flavor profile of certain cheeses and meats. This technical guide provides an in-depth analysis of this compound, covering its chemical properties, natural occurrence, quantitative data, and detailed experimental protocols for its analysis. Furthermore, it visualizes the key experimental workflows and its biosynthetic pathway in ruminants.

Introduction to this compound

This compound (4-MHA) is a medium-chain fatty acid belonging to the class of branched-chain fatty acids (BCFAs).[1] Its structure consists of a seven-carbon chain with a methyl group located at the fourth carbon position.[2] This branching distinguishes it from its straight-chain counterpart, heptanoic acid, and is critical to its unique sensory properties.[2] In the food industry, it is recognized as a flavoring agent, contributing potent aroma and flavor notes to products like cheese and meat.[2][3]

Chemical and Physical Properties

The structural characteristics of 4-MHA influence its physical properties, such as boiling point and solubility, which in turn affect its volatility and perception in food matrices. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [4][5][6] |

| Molecular Weight | 144.21 g/mol | [4][5][6] |

| IUPAC Name | This compound | [4] |

| CAS Number | 3302-03-2 | [4] |

| Appearance | Colorless to pale yellow liquid (estimated) | [7] |

| Boiling Point | 234.00 to 235.00 °C @ 760.00 mm Hg (estimated) | [7] |

| Solubility | Slightly soluble in water (592.1 mg/L @ 25 °C, estimated), soluble in alcohol. | [7] |

| Vapor Pressure | 0.018000 mmHg @ 25.00 °C (estimated) | [7] |

| logP (o/w) | 2.719 (estimated) | [7] |

Natural Occurrence and Flavor Profile

This compound and other structurally similar BCFAs are primarily associated with the characteristic flavors of sheep and goat products.

-

Sheep and Goat Meat: These compounds are largely responsible for the distinctive "mutton" or "goaty" flavor and odor in cooked sheep and goat meat.[1][8] Their concentration in the fat tissue is influenced by factors such as the animal's diet, age, and breed.[1]

-

Sheep and Goat Cheese: In dairy products, particularly cheeses made from sheep and goat milk, 4-MHA and its homolog 4-methyloctanoic acid contribute to the sharp, tangy, and sometimes "goaty" or "sheepy" aroma.[9][10] These flavors are a result of lipolysis, which releases free fatty acids during cheese ripening.

The sensory profile of 4-MHA is potent and can be described as fatty, cheesy, waxy, and mutton-like .

Quantitative Data

The concentration of 4-MHA and related BCFAs can vary significantly across different food products. While specific data for 4-MHA is limited, the concentrations of the closely related and impactful 4-methyloctanoic acid (4-MOA) and 4-ethyloctanoic acid (4-EOA) are well-documented and provide crucial context.

Table 1: Concentration of Key Branched-Chain Fatty Acids in Food Products

| Food Product | Compound | Concentration Range (in Fat) | Reference(s) |

| Goat Milk & Cheese | 4-MOA & 4-EOA (Total) | 190 - 480 µg/g of milk fat | [7][9] |

| Sheep Milk & Cheese | 4-MOA & 4-EOA (Total) | 78 - 220 µg/g of milk fat | [7][9] |

| Goat Fat (Kidney) | 4-MOA | ~500 µg/g (0.0005 mg/ml) | [1] |

| Goat Fat (Body) | 4-MOA | ~300 µg/g (0.0003 mg/ml) | [1] |

| Lamb Fat (Pasture-fed) | 4-MOA | Lower concentrations | [11] |

| Lamb Fat (Concentrate-fed) | 4-MOA | 2 to 4-fold higher than pasture-fed | [11] |

Flavor Thresholds

The flavor threshold is the lowest concentration of a substance that can be detected by the human senses. BCFAs are known for their very low odor thresholds, meaning even minute quantities can significantly impact the flavor profile.

Table 2: Odor/Flavor Thresholds of Relevant Branched-Chain Fatty Acids

| Compound | Threshold Value | Medium | Reference(s) |

| 4-Ethyloctanoic acid | 1.8 ppb (µg/L) | Water | [12][13] |

| 4-Methyloctanoic acid | > 1.8 ppb | Water | [12][13] |

| This compound | Not Established | - | - |

Note: While a specific threshold for this compound is not well-documented in publicly available literature, it is expected to be in the low ppb range, similar to its homologs.

Biosynthesis of Branched-Chain Fatty Acids in Ruminants

In ruminant animals, BCFAs like 4-MHA are not synthesized by the animal's own enzymes but are products of the microbial ecosystem within the rumen. Rumen bacteria ferment branched-chain amino acids (BCAAs) from the animal's diet into branched-chain volatile fatty acids (BCVFAs), which then serve as primers for the synthesis of longer-chain BCFAs.

Caption: Biosynthesis of BCFAs in ruminants.

Experimental Protocols

The analysis of 4-MHA in food matrices requires careful extraction and sensitive analytical techniques.

Extraction of this compound from Meat/Fat Matrix

This protocol describes a general method for the extraction of total fatty acids, including 4-MHA, from a high-fat matrix like adipose tissue or cheese.

-

Sample Homogenization: Weigh approximately 5g of the homogenized food sample into a glass tube. If the sample is solid (e.g., cheese, fat tissue), finely grind it, potentially after freezing with liquid nitrogen to facilitate the process.

-

Saponification (Base Hydrolysis):

-

Add 2 mL of 2 M methanolic potassium hydroxide (B78521) (KOH) and 20 mL of methanol (B129727) to the sample.

-

Add an appropriate internal standard (e.g., deuterated fatty acid or a fatty acid not present in the sample like undecanoic acid) for quantification.

-

Reflux the mixture at 80°C for 1 hour. This process hydrolyzes the triglycerides, releasing the fatty acids as potassium salts.

-

-

Acidification: Cool the sample to room temperature. Add a strong acid (e.g., 2 mL of 6 M HCl or glacial acetic acid) to neutralize the solution and protonate the fatty acid salts, converting them back to free fatty acids.

-

Liquid-Liquid Extraction:

-

Add 5-10 mL of an organic solvent (e.g., n-hexane or petroleum ether) to the tube.

-

Vortex vigorously for 5-10 minutes to extract the free fatty acids into the organic layer.

-

Centrifuge at approximately 2000 x g for 5 minutes to achieve clear phase separation.

-

-

Collection and Drying:

-

Carefully transfer the upper organic layer containing the fatty acids to a clean vial.

-

Repeat the extraction step (Step 4) on the remaining aqueous layer to maximize recovery, combining the organic extracts.

-

Pass the combined organic extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

-

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the fatty acid extract to a final volume of approximately 1 mL. The sample is now ready for derivatization and GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, carboxylic acids are typically converted to more volatile ester derivatives.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the extracted fatty acids, add 2 mL of a derivatizing agent such as 14% Boron Trifluoride (BF₃) in methanol.

-

Heat the mixture in a sealed vial at 80-100°C for 1 hour.

-

After cooling, add 5 mL of n-hexane and 5 mL of saturated sodium chloride solution and vortex.

-

Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a GC vial for analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL of the FAMEs solution in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 min.

-

Ramp 1: Increase to 180°C at 15°C/min.

-

Ramp 2: Increase to 250°C at 5°C/min, hold for 5 min.

-

-

Mass Spectrometer: Agilent 5975C or similar, operating in Electron Ionization (EI) mode at 70 eV.

-

Scan Range: m/z 40-400.

-

Identification: Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic reference standard. Quantification is performed using the previously added internal standard.

-

Descriptive Sensory Analysis

This protocol outlines a method for quantifying the specific flavor attributes associated with 4-MHA in a product like lamb meat.

-

Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity and ability to describe flavors.

-

Conduct training sessions where panelists are familiarized with reference standards for relevant aroma attributes (e.g., "mutton/goaty," "waxy," "cheesy," "sour"). Use solutions of pure 4-MHA (if available and food-safe) or related compounds at various concentrations to anchor the scale.

-

-

Sample Preparation:

-

Cook all meat samples to the same internal temperature under controlled, identical conditions (e.g., grilling, roasting) to ensure consistency.

-

Cut the cooked meat into uniform-sized cubes, removing any external fat or connective tissue.

-

Label samples with random three-digit codes and keep them warm until serving.

-

-

Evaluation:

-

Present the coded samples to panelists in a randomized order in a sensory evaluation booth under controlled lighting (e.g., red light to mask color differences).

-

Panelists evaluate each sample for the intensity of the predefined flavor attributes (e.g., "mutton flavor intensity") using a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

-

Data Analysis:

-

Measure the intensity ratings from the line scales.

-

Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes among the samples.

-

Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.

-

Caption: Experimental workflow for 4-MHA analysis.

Conclusion

This compound is a potent flavor compound with a dual role in the food industry. While its presence is essential for the authentic character of certain cheeses and aged meats, it can also be perceived as an undesirable off-flavor, particularly in lamb. Understanding its chemical properties, biosynthetic origins, and concentration in various foods is critical for flavor chemists and food scientists. The detailed protocols provided in this guide offer a robust framework for the extraction, identification, and sensory evaluation of this impactful molecule, enabling better quality control and the development of products with tailored flavor profiles.

References

- 1. Odor Detection Thresholds & References [leffingwell.com]

- 2. Biosynthesis of branched-chain amino acids from branched-chain fatty acids by rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METABOLIC FUNCTION OF BRANCHED-CHAIN VOLATILE FATTY ACIDS, GROWTH FACTORS FOR RUMINOCOCCI II.: Biosynthesis of Higher Branched-Chain Fatty Acids and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H16O2 | CID 13800369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (+)- | C8H16O2 | CID 13800368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, (-)- | C8H16O2 | CID 13800370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. [PDF] Production of branched-chain volatile fatty acids by certain anaerobic bacteria | Semantic Scholar [semanticscholar.org]

- 12. env.go.jp [env.go.jp]

- 13. researchgate.net [researchgate.net]

Olfactory Properties of 4-Methylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid (C8H16O2) is a branched-chain fatty acid that contributes to the characteristic aroma profiles of various natural products. As a chiral molecule, it exists in two enantiomeric forms, (S)-4-methylheptanoic acid and (R)-4-methylheptanoic acid, which may elicit distinct olfactory responses. Understanding the specific olfactory properties of this compound is crucial for its application in the food and fragrance industries, as well as for researchers investigating the mechanisms of olfaction and taste. This technical guide provides a comprehensive overview of the known olfactory characteristics of this compound, details the experimental protocols used to assess these properties, and illustrates the potential signaling pathways involved in its perception.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, including molecular weight and boiling point, are fundamental to its volatility and interaction with olfactory receptors.

| Property | Value | Source |